molecular formula C8H10N2S B1581327 1-Methyl-3-phenylthiourea CAS No. 2724-69-8

1-Methyl-3-phenylthiourea

Cat. No.: B1581327
CAS No.: 2724-69-8
M. Wt: 166.25 g/mol
InChI Key: IGEQFPWPMCIYDF-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C8H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group. This compound is known for its diverse applications in organic synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylthiourea can be synthesized through the reaction of phenyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where phenyl isothiocyanate and methylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Methyl-3-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    1-Phenylthiourea: Similar structure but lacks the methyl group.

    1-Methylthiourea: Similar structure but lacks the phenyl group.

Uniqueness: 1-Methyl-3-phenylthiourea is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEQFPWPMCIYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062611
Record name N-Methyl-N'-phenylthiourea
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2724-69-8
Record name N-Methyl-N′-phenylthiourea
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Record name Thiourea, N-methyl-N'-phenyl-
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Record name 1-METHYL-3-PHENYLTHIOUREA
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Record name Thiourea, N-methyl-N'-phenyl-
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Record name N-Methyl-N'-phenylthiourea
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Record name 1-Methyl-3-phenylthiocarbamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 1-Methyl-3-phenylthiourea as a cerebral blood flow (rCBF) tracer compared to existing tracers?

A: Research indicates that this compound demonstrates promising potential as an rCBF tracer, proving to be potentially more advantageous than [14C]iodoantipyrine, a commonly used tracer []. In studies on alert normocapnic rats, this compound exhibited a high single-pass extraction value of 0.730 into the brain, surpassing the values observed for [14C]iodoantipyrine (0.553) and [14C]antipyrine (0.451) []. This higher extraction value is attributed to its favorable lipid solubility []. Specifically, this compound was found to be particularly advantageous in measuring rCBF in areas with high flow rates, such as the cochlear nucleus [].

Q2: What is the structural characterization of this compound?

A: this compound (C8H10N2S) adopts a syn-Me and anti-Ph conformation relative to the C=S double bond []. The dihedral angle between the N—C(=S)—N thiourea group and the phenyl ring is 67.83° []. In the crystal structure, the molecules form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds []. These dimers are further connected by N(Me)—H⋯S hydrogen bonds, creating layers parallel to the (100) plane [].

Q3: Are there any computational studies on this compound?

A: Yes, density functional theory (DFT) has been employed to study the molecular structure and vibrational spectra of this compound []. The theoretical calculations, utilizing the B3LYP functional and the 6-311G (d, p) basis set, were used to interpret the experimental vibrational spectra and gain insights into the molecule's vibrational modes []. Additionally, thermodynamic calculations were also performed at the same level of theory []. These computational studies contribute to a deeper understanding of the physicochemical properties of this compound.

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